2-Methyl-4-(methylsulfanyl)aniline
Overview
Description
2-Methyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS It is an aniline derivative where the amino group is substituted with a methyl group at the 2-position and a methylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(methylsulfanyl)aniline typically involves the nitration of 2-methyl-4-(methylsulfanyl)nitrobenzene followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced to the corresponding aniline using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with other aromatic compounds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium nitrite, hydrochloric acid, and various aromatic compounds for coupling
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: this compound.
Substitution: Various substituted aromatic compounds depending on the coupling partner
Scientific Research Applications
2-Methyl-4-(methylsulfanyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfanyl)aniline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and methylsulfanyl groups. These interactions can modulate biochemical pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methyl-4-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methylthioaniline: Lacks the methyl group at the 2-position.
2-Methyl-4-(methylthio)phenol: Contains a hydroxyl group instead of an amino group
Uniqueness: 2-Methyl-4-(methylsulfanyl)aniline is unique due to the presence of both a methyl and a methylsulfanyl group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-methylsulfanylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYNEUYDCSNWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559373 | |
Record name | 2-Methyl-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75794-20-6 | |
Record name | 2-Methyl-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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